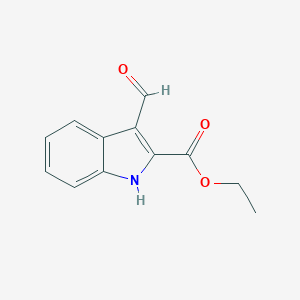

3-甲酰-1H-吲哚-2-羧酸乙酯

描述

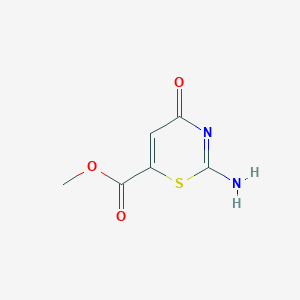

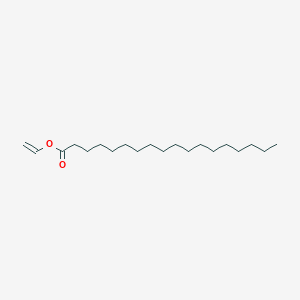

Ethyl 3-formyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The formyl and carboxylate functional groups on the indole scaffold introduce reactive sites that can be further modified to produce a variety of bioactive molecules.

Synthesis Analysis

The synthesis of 3-carboxylated indoles can be achieved through a tandem process involving the cyclization of 2-ethynylanilines followed by CO2 fixation at the 3-position of the indole ring. This reaction is efficient and does not require transition metal catalysts, proceeding at 65 °C under 10 atm of CO2 with an inorganic base like K2CO3 . Additionally, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates can be prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . These methods provide a straightforward approach to synthesizing substituted indole derivatives.

Molecular Structure Analysis

The molecular structure and properties of related indole derivatives have been characterized using various spectroscopic techniques and quantum chemical calculations. For instance, a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and analyzed using NMR, UV-Visible, FT-IR, and Mass spectroscopy, supported by DFT calculations . Similarly, the structure of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been elucidated using the same techniques .

Chemical Reactions Analysis

Ethyl 3-formyl-1H-indole-2-carboxylate can undergo various chemical transformations. For example, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to debenzoylation, while hydrolysis with aqueous sodium hydroxide affords the corresponding acid, which can undergo decarboxylation to yield N-(5-chloro-1H-indol-3-yl)benzamide . The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate can occur at the C3-position or on the benzene moiety of the indole nucleus, depending on the acylating reagents used .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The vibrational analysis of synthesized compounds indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . Quantum chemical calculations, including DFT and AIM, have been used to analyze the strength and nature of these interactions, as well as to calculate the binding energy of dimers . The local reactivity descriptors, such as Fukui functions and electrophilicity indices, have been determined to identify reactive sites within the molecules .

科学研究应用

1. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues

- Summary of Application: Ethyl 3-formyl-1H-indole-2-carboxylate is used as a starting material for the synthesis of various aplysinopsin and β-carboline thiohydantoin analogues .

- Methods of Application: The compound is prepared by condensation with the active methylene group of 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives .

- Results or Outcomes: The synthesis results in the production of various aplysinopsin and β-carboline thiohydantoin analogues .

2. Preparation of CRTH2 Receptor Antagonists

- Summary of Application: Ethyl 3-formyl-1H-indole-2-carboxylate is used as a reactant for the preparation of CRTH2 receptor antagonists .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The synthesis results in the production of CRTH2 receptor antagonists .

3. Inhibition of HIV-1 Integrase

- Summary of Application: An indole-2-carboxylic acid derivative, which can be synthesized from ethyl 3-formyl-1H-indole-2-carboxylate, has been found to effectively inhibit the strand transfer of HIV-1 integrase .

- Methods of Application: The compound chelates the two Mg 2+ ions within the active site of integrase .

- Results or Outcomes: The inhibition of the strand transfer of HIV-1 integrase could potentially be used in the treatment of HIV .

4. Preparation of Indoleamine 2,3-dioxygenase (IDO) Inhibitors

- Summary of Application: Ethyl 3-formyl-1H-indole-2-carboxylate is used as a reactant for the preparation of Indoleamine 2,3-dioxygenase (IDO) inhibitors .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The synthesis results in the production of IDO inhibitors .

5. Preparation of Cannabinoid CB1 Receptor Antagonists

- Summary of Application: Ethyl 3-formyl-1H-indole-2-carboxylate is used as a reactant for the preparation of Cannabinoid CB1 receptor antagonists .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The synthesis results in the production of Cannabinoid CB1 receptor antagonists .

6. Preparation of Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

- Summary of Application: Ethyl 3-formyl-1H-indole-2-carboxylate is used as a reactant for the preparation of inhibitors of Human Reticulocyte 15-Lipoxygenase-1 .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The synthesis results in the production of inhibitors of Human Reticulocyte 15-Lipoxygenase-1 .

7. Preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides

- Summary of Application: Ethyl 3-formyl-1H-indole-2-carboxylate is used as a reactant for the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The synthesis results in the production of potent antihypertriglyceridemic agents .

8. Antiproliferative Agent Against Human Leukemia K562 Cells

- Summary of Application: Ethyl 3-formyl-1H-indole-2-carboxylate is used as a reactant for the preparation of an antiproliferative agent against human leukemia K562 cells .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The synthesis results in the production of an antiproliferative agent against human leukemia K562 cells .

9. Preparation of Inhibitors of p38 MAP Kinase

- Summary of Application: Ethyl 3-formyl-1H-indole-2-carboxylate is used as a reactant for the preparation of inhibitors of p38 MAP kinase .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The synthesis results in the production of inhibitors of p38 MAP kinase .

10. Preparation of Acetolactate Synthase Inhibitors

- Summary of Application: Ethyl 3-formyl-1H-indole-2-carboxylate is used as a reactant for the preparation of acetolactate synthase inhibitors .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The synthesis results in the production of acetolactate synthase inhibitors .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTMDXSOGQARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408416 | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-formyl-1H-indole-2-carboxylate | |

CAS RN |

18450-27-6 | |

| Record name | Ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)